molecular formula C16H24N4O2 B4572633 4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4572633
M. Wt: 304.39 g/mol
InChI Key: VBJVXQLKCHDKQI-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethyl and morpholinoethyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethyl-2-aminobenzamide with 2-(2-chloroethyl)morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethyl-2-aminobenzamide: A precursor in the synthesis of the target compound.

    2-(2-chloroethyl)morpholine: Another precursor used in the synthetic route.

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethyl group, in particular, is responsible for its enhanced solubility and potential bioactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

4,7-dimethyl-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-11-9-13-15(14(21)10-11)12(2)18-16(19-13)17-3-4-20-5-7-22-8-6-20/h11H,3-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJVXQLKCHDKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
4,7-dimethyl-2-[(2-morpholinoethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

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